molecular formula C13H19NO5 B15300408 2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate

2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate

Cat. No.: B15300408
M. Wt: 269.29 g/mol
InChI Key: BMOGRTYUEFCMMO-UHFFFAOYSA-N
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Description

2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[211]hexane-2,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular construction of the bicyclic core, which can then be further derivatized through various transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both formyl and carboxylate groups. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

2-O-tert-butyl 4-O-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate

InChI

InChI=1S/C13H19NO5/c1-11(2,3)19-10(17)14-7-12(9(16)18-4)5-13(14,6-12)8-15/h8H,5-7H2,1-4H3

InChI Key

BMOGRTYUEFCMMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)C=O)C(=O)OC

Origin of Product

United States

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